molecular formula C12H16N2O2S B1621220 N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 91557-66-3

N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No. B1621220
CAS RN: 91557-66-3
M. Wt: 252.33 g/mol
InChI Key: XBFUAEQVLUGFLC-UHFFFAOYSA-N
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Description

“N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine” is a complex organic compound. It contains a thiazine ring, which is a six-membered cyclic structure containing four carbon atoms, one nitrogen atom, and one sulfur atom. The compound also has an amine group (-NH2) and a phenyl ring with two methoxy groups (-OCH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazine ring, the amine group, and the 2,5-dimethoxyphenyl group. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the amine group could make it a potential nucleophile, and the aromatic ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

Compounds related to N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine are synthesized for their potential pharmacological properties, including antihypertensive, antinociceptive, antibacterial, antifungal, analgesic, anticancer activities, and even as pesticides. The synthesis involves reaction processes that yield novel compounds characterized by various spectroscopic methods, including FT-IR, UV–Vis, Emission, 1H- and 13C-NMR spectroscopy, and X-ray diffraction methods. These processes and characterizations aim to understand the compounds' structure-activity relationships and their potential utility in drug development and other applications (Arrué et al., 2017).

Biological Evaluation

The biological activity of compounds structurally similar to N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, particularly their anti-inflammatory properties, has been explored. For example, N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives have shown significant anti-inflammatory activity by inhibiting 5‐lipoxygenase (LOX), a key enzyme in leukotrienes synthesis involved in inflammation-related diseases like asthma and rheumatoid arthritis. These studies highlight the potential therapeutic applications of such compounds in treating inflammation-related conditions (Suh et al., 2012).

Antimicrobial and Anti-Proliferative Activities

Research on 1,3,4-oxadiazole N-Mannich bases, which share structural motifs with N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, has demonstrated broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines. These findings suggest the potential use of these compounds in developing new antimicrobial agents and cancer treatments (Al-Wahaibi et al., 2021).

Novel Anticancer Compounds

The synthesis of novel anticancer compounds, such as N-(3,5 Dimethoxyphenyl) Acridin-9-Amine, and the evaluation of their toxicity indicate the potential of these compounds in cancer therapy. Such studies are crucial for identifying new therapeutic agents that can be further developed and tested for their efficacy in treating various types of cancer (Ismail et al., 2018).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-15-9-4-5-11(16-2)10(8-9)14-12-13-6-3-7-17-12/h4-5,8H,3,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFUAEQVLUGFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368202
Record name N-(2,5-Dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

CAS RN

91557-66-3
Record name N-(2,5-Dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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